molecular formula C12H14O3 B1422672 Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate CAS No. 65844-46-4

Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1422672
CAS RN: 65844-46-4
M. Wt: 206.24 g/mol
InChI Key: CJKBZZXRBXKIOK-UHFFFAOYSA-N
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Description

“Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate” is a chemical compound with the molecular formula C12H14O3 . Its molecular weight is 206.24 . It is a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O3/c1-14-11-4-3-8-5-10 (12 (13)15-2)6-9 (8)7-11/h3-4,7,10H,5-6H2,1-2H3 . This code represents the structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . Its molecular weight is 206.24 . The InChI code, which represents its molecular structure, is 1S/C12H14O3/c1-14-11-4-3-8-5-10 (12 (13)15-2)6-9 (8)7-11/h3-4,7,10H,5-6H2,1-2H3 .

Scientific Research Applications

Chemical Synthesis and Intermediates

Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a compound that plays a significant role in organic synthesis. Its applications are primarily found in the synthesis of various pharmaceutical and chemical intermediates. For instance, it is utilized in the synthesis of Weinreb amides, which are crucial intermediates in organic synthesis for transforming carboxylic acids into aldehydes or ketones with high selectivity and yield. This transformation is vital because direct conversion of carboxylic acids to ketones or aldehydes using organometallic reagents often results in low yields due to the high reactivity of the intermediate ketones. Weinreb amides formation followed by treatment with organometallic reagents leads to stable ketones, preventing over-addition and facilitating controlled reactions in synthesis processes (M. Khalid, S. Mohammed, & Amin Kalo, 2020).

Pharmaceutical Applications

In the realm of pharmaceutical research, derivatives of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate have been explored for the synthesis of novel pharmaceutical compounds. For example, the review of novel synthesis methods for omeprazole, a widely used proton pump inhibitor, highlights the importance of similar molecular frameworks in developing new synthesis pathways for pharmaceutical impurities and active pharmaceutical ingredients (APIs). This research provides insights into the synthesis process, including the formation of esters and the coupling with Grignard reagents, showcasing the compound's role in pharmaceutical manufacturing and research (S. Saini, C. Majee, G. Chakraborthy, & Salahuddin, 2019).

Material Science and Polymer Research

The compound's application extends to material science, particularly in the development of dental adhesives and liquid crystal technologies. Research on dental adhesives emphasizes the synthesis of novel radical polymerization initiators and adhesive monomers, where derivatives similar to Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate contribute to effective adhesion and polymerization reactivity. Such studies are crucial for improving dental treatment materials' durability and effectiveness (K. Ikemura & T. Endo, 2010). Additionally, in the field of liquid crystal technology, methylene-linked liquid crystal dimers, including structures related to Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate, are studied for their transitional properties and applications in developing new nematic phases with potential uses in displays and optical devices (P. Henderson & C. Imrie, 2011).

Safety And Hazards

The compound has been classified as harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-4-3-8-5-10(12(13)15-2)6-9(8)7-11/h3-4,7,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKBZZXRBXKIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C2)C(=O)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80706210
Record name Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80706210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate

CAS RN

65844-46-4
Record name Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80706210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine in a Parr shaker 6-Methoxy-1-oxo-indan-2-carboxylic acid methyl ester (3.14 g, 14.25 mmol), added acetic acid (150 mL), perchloric acid (0.8 mL) and 5% Pd—C (0.14 mmol). After the reaction has been on the parr shaker under 40 atm of H2 pressure at room temperature for 12 hours, filter the reaction mixture through a pad of Celite using ethyl acetate eluent. Then add the filtrate to a separatory funnel and wash with water then brine, and dry the organic layer over Na2SO4. After concentrating under reduced pressure, flash Chromatograph using 8:1 Hexanes:Ethyl acetate to afford 1.9 g, 9.21 mmol (65% yield) of the title compound as a clear oil: 1H NMR (500 MHz, CDCl3); 3.2-3.4 (5H, m), 3.7 (3H, s), 3.8 (3H, s), 6.7-6.8 (2H, m), 7.1-7.2 (1H, m); TLC 1:1 Hexanes:Ethyl acetate Rf:=0.6.
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3.14 g
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150 mL
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0.8 mL
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0.14 mmol
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Yield
65%

Synthesis routes and methods II

Procedure details

A mixture of methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (5.5 g, 25 mmol) in acetic acid (0.64 M) and perchloric acid (14.9 M) was suspended in a pressure vessel and was shook under a hydrogen atmosphere (30 psi) for 4 hours. The mixture was filtered through a pad of celite and washed with chloroform. The organic phase was washed with water (5×) until the pH was neutral, followed with a wash with brine. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by silica gel chromatography (0-100% EtOAc in hexanes) to provide methyl 5-methoxy-2,3-dihydro-1h-indene-2-carboxylate (696) (46%).
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5.5 g
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
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Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
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